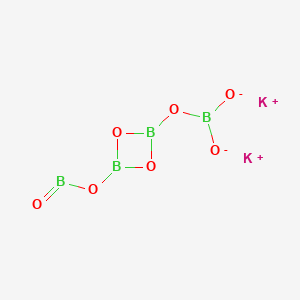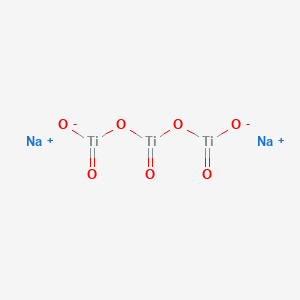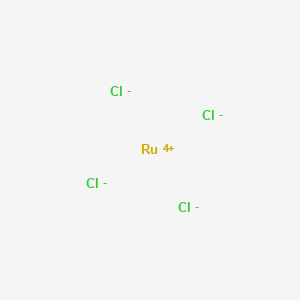
Dipotassium tetraborate;Potassium borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium tetraborate, also known as Potassium borate, is a chemical compound with the formula B4K2O7 . It is an alkaline salt with excellent buffering properties and consists of white crystalline granules . Potassium borate falls under the category of borate minerals, a group of boron-containing minerals that have been used for thousands of years in various applications .
Synthesis Analysis
The production of potassium borate typically involves the reaction of borax (sodium borate) with potassium salts . The synthesis of dipotassium tetraborate involves a thermal dehydration process .Molecular Structure Analysis
Potassium borate features an intricate framework of boron and oxygen, which imparts distinct properties to this compound . Dipotassium tetraborate belongs to the triclinic crystal system .Chemical Reactions Analysis
When dissolved in water, potassium tetraborate hydrolyzes to give a mildly alkaline solution. It is capable of neutralizing acids and also combines with strong alkalis to lower their pH . The thermal dehydration of potassium tetraborate tetrahydrate is composed of three consecutive dehydration steps .Physical And Chemical Properties Analysis
Potassium borate is typically a white, crystalline solid. It is odorless and has a slightly salty, alkaline taste. This compound is soluble in water, which gives it an advantage in various applications where it needs to be mixed with liquids . Dipotassium tetraborate has a molecular weight of 233.436 .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2K/c5-1-8-3-10-4(11-3)9-2(6)7;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINURUPOOWWYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB1OB(O1)OB([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4K2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium tetraborate;Potassium borate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)



![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)